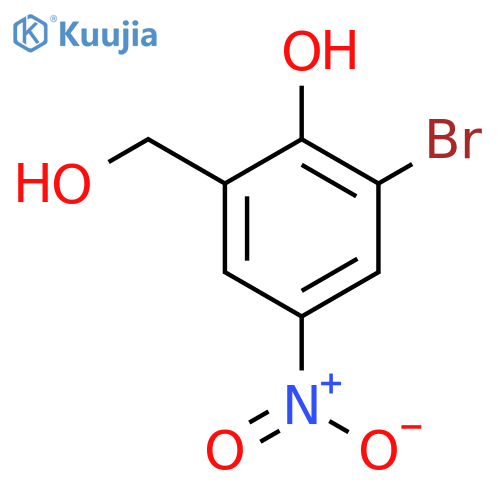

Cas no 39224-62-9 (2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol)

39224-62-9 structure

商品名:2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol

CAS番号:39224-62-9

MF:C7H6BrNO4

メガワット:248.030841350555

MDL:MFCD02185957

CID:3082664

PubChem ID:2768011

2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol

- 3-Bromo-2-hydroxy-5-nitrobenzenemethanol

- MFCD02185957

- 11P-658

- Oprea1_369163

- STL509204

- 2-bromo-6-(hydroxymethyl)-4-nitrophenol

- 39224-62-9

- DTXSID901275592

- AKOS005069397

-

- MDL: MFCD02185957

- インチ: InChI=1S/C7H6BrNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-2,10-11H,3H2

- InChIKey: QHCPKYKJLPTBGA-UHFFFAOYSA-N

- ほほえんだ: C1=C(CO)C(=C(C=C1[N+](=O)[O-])Br)O

計算された属性

- せいみつぶんしりょう: 246.94802Da

- どういたいしつりょう: 246.94802Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A893985-1g |

2-Bromo-6-(hydroxymethyl)-4-nitrophenol |

39224-62-9 | 97% | 1g |

$148.0 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1799674-5g |

2-Bromo-6-(hydroxymethyl)-4-nitrophenol |

39224-62-9 | 98% | 5g |

¥4662.00 | 2024-05-15 | |

| abcr | AB268795-100mg |

2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol; . |

39224-62-9 | 100mg |

€283.50 | 2025-02-21 | ||

| Ambeed | A893985-5g |

2-Bromo-6-(hydroxymethyl)-4-nitrophenol |

39224-62-9 | 97% | 5g |

$444.0 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1799674-1g |

2-Bromo-6-(hydroxymethyl)-4-nitrophenol |

39224-62-9 | 98% | 1g |

¥1554.00 | 2024-05-15 | |

| abcr | AB268795-100 mg |

2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol; . |

39224-62-9 | 100mg |

€283.50 | 2023-05-20 |

2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

39224-62-9 (2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol) 関連製品

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39224-62-9)2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol

清らかである:99%

はかる:5g

価格 ($):400.0